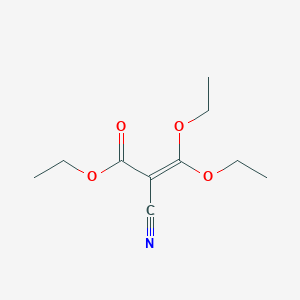

Ethyl 2-cyano-3,3-diethoxyacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-3-ethoxyacrylate is a compound with the linear formula C2H5OCH=C(CN)COOC2H5 . It has a molecular weight of 169.18 .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-cyano-3,3-diethoxyacrylate are not available, a related compound, ethyl 2-cyano-3,3-diphenylacrylate, is synthesized by reacting ammonium acetate .

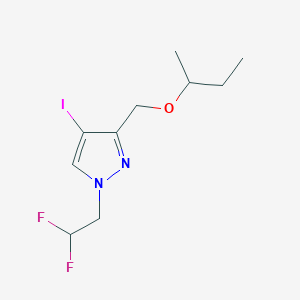

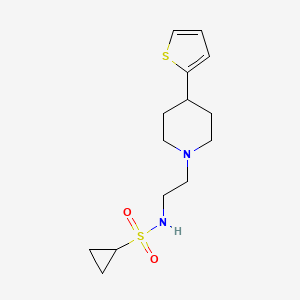

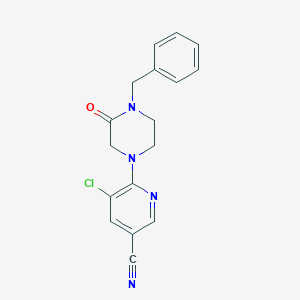

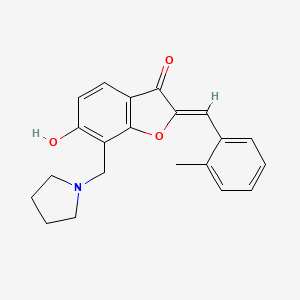

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-ethoxyacrylate consists of an ethoxy group attached to a cyanoacrylate backbone .

Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C/30 mmHg and a melting point of 49-51 °C .

Scientific Research Applications

Photopolymerization and Adhesives

Ethyl 2-cyano-3,3-diethoxyacrylate has been studied for its potential in photoinitiated polymerization. For instance, photoinitiated zwitterionic polymerization of alkyl cyanoacrylates by pyridinium salts initiates anionic polymerization, demonstrating the material's utility in creating polymers with unique properties (Arsu, Önen, & Yagcı, 1996). Additionally, the role of local chemical hardness and van der Waals interactions in the anionic polymerization of alkyl cyanoacrylates underlines its adhesive properties and applications in technological fields (Ablat et al., 2016).

Surgical Applications

Ethyl 2-cyano-3,3-diethoxyacrylate has been explored for its potential in surgical applications, particularly as a tissue adhesive. A study on its histopathological effects following surgical application revealed no significant histopathological difference between tissues treated with ethyl 2-cyanoacrylate and conventional sutures, suggesting its viability as an alternative or adjunct in surgery (Kaplan et al., 2004).

Biomedical Engineering

In the realm of biomedical engineering, ethyl 2-cyano-3,3-diethoxyacrylate's role in the development of surgical adhesives has been a topic of interest. Its bond strength in vivo and tissue reaction were investigated, demonstrating that cyanoacrylates could maintain skin closure without suturing during the first week post-application, with an increase in bond strength observed during the second week (Tseng et al., 1990).

Chemical Synthesis

The compound also plays a role in chemical synthesis, serving as a versatile intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of 6-ethoxy-2H-pyrones through reaction with alkynylalkoxycarbene metal complexes, showcasing its utility in organic synthesis (Camps et al., 1989).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-cyano-3,3-diethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWQKYQTKOCJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2587808.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)